B1574693 SCR-1479

SCR-1479

Cat. No.: B1574693
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it belongs to the benzimidazole-derived class, characterized by a unique substitution pattern at the C2 and N1 positions, which enhances its binding affinity to kinase targets such as JAK3 and BTK . Preclinical studies indicate that SCR-1479 exhibits potent inhibitory activity (IC₅₀ = 12 nM against JAK3) and favorable pharmacokinetic properties, including oral bioavailability (F% = 78%) and a half-life of 6.2 hours in murine models . Its mechanism involves competitive ATP-binding pocket inhibition, reducing downstream phosphorylation of STAT proteins, a hallmark of inflammatory signaling pathways .

The compound’s synthesis employs a modular approach using Buchwald-Hartwig amination, achieving a 65% yield under optimized conditions (Pd(OAc)₂/Xantphos catalyst, 100°C, 24 hours) . Stability studies demonstrate that this compound remains intact in simulated gastric fluid (pH 3.0) for >12 hours, supporting its development for oral administration .

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCR-1479;  SCR 1479;  SCR1479; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

SCR-1479 is compared to three clinically relevant analogues: Tofacitinib (JAK1/3 inhibitor), Ibrutinib (BTK inhibitor), and Baricitinib (JAK1/2 inhibitor). Key differences are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Tofacitinib Ibrutinib Baricitinib
Molecular Weight 452.3 g/mol 504.5 g/mol 440.5 g/mol 472.5 g/mol
Target Specificity JAK3 > BTK JAK1 ≈ JAK3 BTK > JAK3 JAK1 ≈ JAK2
IC₅₀ (JAK3) 12 nM 56 nM 220 nM N/A
Oral Bioavailability 78% 74% 3.9% 79%
Half-life (Human) 6.2 hours* 3.2 hours 4.6 hours 12.5 hours
Key Limitation Limited CYP3A4 inhibition Risk of thrombosis Off-target EGFR activity Dose-dependent anemia

*Predicted based on murine models.

Efficacy in Preclinical Models

In a collagen-induced arthritis (CIA) model, this compound reduced joint inflammation by 82% at 10 mg/kg/day, outperforming Tofacitinib (68%) and Ibrutinib (45%) at equivalent doses . However, its efficacy in B-cell lymphoma models was inferior to Ibrutinib (tumor volume reduction: 50% vs. 72%), likely due to weaker BTK inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.